![molecular formula C7H8N2O B14005516 2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one](/img/structure/B14005516.png)
2-Methyl-5,6-dihydrocyclopenta[d]imidazol-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cyclopentanone with an appropriate amine in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the nitrogen or carbon atoms of the imidazole ring.
科学的研究の応用
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of 5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
Imidazole: A simpler structure with a wide range of applications in medicinal chemistry.
Benzimidazole: Known for its pharmacological activities, including antiviral and anticancer properties.
Thiazole: Another heterocyclic compound with applications in drug discovery and material science.
Uniqueness
5,6-DIHYDRO-2-METHYLCYCLOPENT[D]IMIDAZOL-4(3H)-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
2-methyl-5,6-dihydro-1H-cyclopenta[d]imidazol-4-one |
InChI |
InChI=1S/C7H8N2O/c1-4-8-5-2-3-6(10)7(5)9-4/h2-3H2,1H3,(H,8,9) |
InChIキー |
VTKQDXSVXWYAAS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


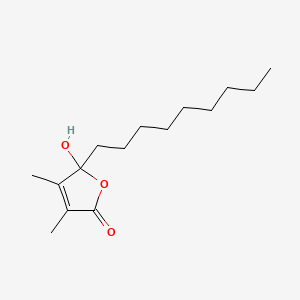
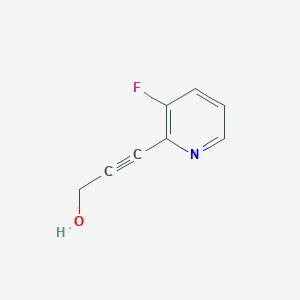
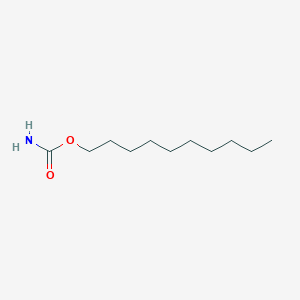

![6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B14005463.png)
![(4S)-5-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid](/img/structure/B14005467.png)
![3,7-Dioxabicyclo[3.2.1]octane-4,6-dione](/img/structure/B14005468.png)
![n-{4-[(Propan-2-ylcarbamoyl)sulfamoyl]phenyl}acetamide](/img/structure/B14005474.png)
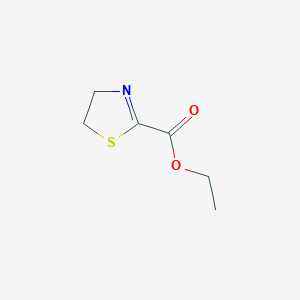
![[(1S,3R,5S)-2-Azabicyclo[3.1.0]hexan-3-YL]methanol hydrochloride](/img/structure/B14005480.png)

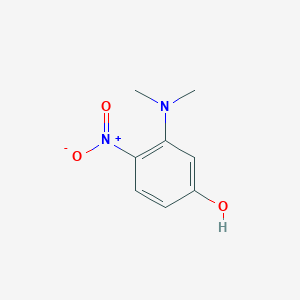
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14005500.png)

